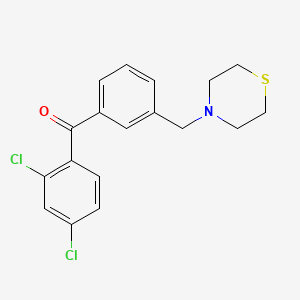

2,4-Dichloro-3'-thiomorpholinomethyl benzophenone

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone, which accurately describes the structural arrangement of its constituent functional groups. The molecular formula C18H17Cl2NOS reflects the presence of eighteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 366.31 grams per mole. This particular arrangement places the compound within the broader classification of halogenated benzophenone derivatives with heterocyclic substituents.

The Chemical Abstracts Service registry numbers associated with this compound include 898783-14-7 and 898787-81-0, indicating some variation in registration databases, though both refer to the same chemical entity. The molecular descriptor language representation utilizes the Simplified Molecular Input Line Entry System code: O=C(C1=CC=C(CN2CCSCC2)C=C1)C3=CC=C(Cl)C=C3Cl, which provides a linear notation for the three-dimensional structure. The MDL number MFCD03842272 serves as an additional identifier in chemical databases and commercial catalogs.

Analysis of the molecular formula reveals several important structural features that distinguish this compound from other benzophenone derivatives. The presence of two chlorine atoms in the 2,4-positions of one phenyl ring creates an asymmetric substitution pattern that influences both electronic properties and steric interactions. The thiomorpholine moiety, represented by the CCSCC sequence in the SMILES notation, introduces a six-membered heterocyclic ring containing both nitrogen and sulfur atoms, which contributes to the compound's unique chemical behavior and potential biological activity.

Crystallographic Features and Stereochemical Considerations

Crystallographic analysis of benzophenone derivatives reveals important conformational characteristics that apply to 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone. Studies of substituted benzophenones demonstrate that the dihedral angle between aromatic rings varies significantly based on substitution patterns and intermolecular interactions. The inclination of the two aryl rings in benzophenone molecules relates to both steric considerations of the single molecule and packing forces within the crystal structure. For substituted benzophenones, dihedral angles typically range from approximately 37 degrees to 84 degrees, depending on the nature and position of substituents.

The presence of chlorine substituents in the 2,4-positions of one phenyl ring creates steric hindrance that influences the molecular conformation of 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone. Research on halogenated benzophenones indicates that chlorine substitution affects the twist angle between aromatic rings, with adjacent chlorine atoms potentially increasing steric interactions. The thiomorpholinomethyl group attached to the 3'-position of the opposing phenyl ring introduces additional conformational complexity through its flexible aliphatic chain and heterocyclic component.

Stereochemical considerations for this compound involve the orientation of the thiomorpholine ring relative to the benzophenone core structure. The thiomorpholine moiety can adopt various conformations, with the sulfur and nitrogen atoms potentially occupying different spatial arrangements. The chair conformation of the thiomorpholine ring is generally preferred due to minimized steric interactions, though other conformations may be accessible depending on crystal packing forces and intermolecular hydrogen bonding patterns. The methylenic bridge connecting the thiomorpholine group to the phenyl ring provides rotational freedom that contributes to conformational flexibility.

Comparative Structural Analysis with Thiomorpholinomethyl Benzophenone Derivatives

Comparative analysis with related thiomorpholinomethyl benzophenone derivatives reveals important structure-activity relationships within this chemical family. The positional isomers 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS 898783-10-3) and 2,5-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS 898783-14-7) provide direct comparison points for understanding the effects of chlorine substitution patterns. These compounds share the same molecular formula C18H17Cl2NOS and molecular weight 366.3 grams per mole, but differ in their chlorine positioning and thiomorpholine attachment sites.

The 3,4-Dichloro-2'-thiomorpholinomethyl benzophenone isomer (CAS 898782-35-9) represents another important structural variant with chlorine atoms in adjacent positions on one phenyl ring and the thiomorpholine group attached to the 2'-position of the other ring. This compound maintains the same molecular formula but exhibits different electronic and steric properties due to the altered substitution pattern. The adjacent chlorine atoms in the 3,4-positions create stronger electron-withdrawing effects compared to the 2,4-substitution pattern, potentially influencing reactivity and intermolecular interactions.

| Compound | CAS Number | Chlorine Positions | Thiomorpholine Position | Molecular Weight |

|---|---|---|---|---|

| 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone | 898783-14-7 | 2,4- | 3'- | 366.31 |

| 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | 898783-10-3 | 2,3- | 4'- | 366.31 |

| 2,5-Dichloro-4'-thiomorpholinomethyl benzophenone | 898783-14-7 | 2,5- | 4'- | 366.31 |

| 3,4-Dichloro-2'-thiomorpholinomethyl benzophenone | 898782-35-9 | 3,4- | 2'- | 366.31 |

The morpholine-containing analogs provide additional comparative insights, as exemplified by 3,4-Dichloro-4'-morpholinomethyl benzophenone, which replaces the sulfur atom in the heterocyclic ring with an oxygen atom. This substitution results in a molecular formula of C18H17Cl2NO2 and a molecular weight of 350.2 grams per mole, demonstrating the mass contribution of the sulfur atom in thiomorpholine derivatives. The electronic properties differ significantly between thiomorpholine and morpholine analogs, with the sulfur-containing variants typically exhibiting enhanced lipophilicity and altered hydrogen bonding capabilities.

Structural studies of benzophenone derivatives in supramolecular frameworks demonstrate that conformational flexibility varies significantly with substitution patterns. The dihedral angles between phenyl rings in these compounds can range from 42.0 to 67.9 degrees, correlating with central carbon-carbon-carbon bond angles. The energy required for conformational distortion can reach up to 32 kilojoules per mole, which represents a significant fraction of the lattice energy in crystalline benzophenone phases. These findings suggest that 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone likely exhibits considerable conformational adaptability in different chemical environments.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWUNAKZPWAXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643389 | |

| Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-81-0 | |

| Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzophenone Synthesis Methods

Benzophenone derivatives are commonly synthesized via several classical methods, which serve as the foundation for preparing substituted benzophenones such as 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone. The main industrial and laboratory methods include:

| Method | Raw Materials | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Benzoyl Chloride Method | Anhydrous benzene, benzoyl chloride | Anhydrous aluminum chloride, reflux | Simple process, high efficiency | High cost of benzoyl chloride, corrosive HCl by-product, catalyst recovery issues |

| Benzoic Acid Method | Benzoic acid, m-xylene | Lewis acid catalyst, reflux | Uses cheaper raw materials | Catalyst recovery and product purification more difficult |

| Phosgene Method | Benzene, phosgene | Aluminum chloride, Friedel-Crafts alkylation, hydrolysis | Low raw material cost, mild conditions, high yield | Toxic phosgene, strict equipment and safety requirements |

| Benzyl Chloride Method | Benzyl chloride, benzene | Aluminum chloride catalyst, nitric acid oxidation | Cheap raw materials, high yield | Complex process, high reaction temperature, polyphenyl by-products |

These methods form the benzophenone core, which can then be selectively chlorinated and functionalized with thiomorpholinomethyl groups to yield the target compound.

Chlorination and Thiomorpholinomethyl Substitution

The key structural features of 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone require:

- Selective chlorination at the 2 and 4 positions on the phenyl ring.

- Introduction of the thiomorpholinomethyl group at the 3' position of the benzophenone.

The typical synthetic approach involves:

Chlorination Step : Controlled electrophilic aromatic substitution using chlorine sources (e.g., Cl2 gas or N-chlorosuccinimide) under acidic or Lewis acid catalysis to achieve dichlorination at the desired positions on the benzophenone aromatic ring.

Thiomorpholinomethylation : The thiomorpholinomethyl substituent is introduced via nucleophilic substitution or Mannich-type reaction using thiomorpholine or its derivatives with formaldehyde or chloromethyl intermediates. This step often requires:

- A suitable base or catalyst to activate the benzophenone substrate.

- Controlled temperature to avoid overreaction or side products.

- Solvents such as dimethylformamide or tetrahydrofuran to optimize solubility and reaction kinetics.

Purification : The crude product is purified by recrystallization or chromatographic techniques to isolate the pure 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Benzophenone core synthesis | Benzoyl chloride + benzene, AlCl3 catalyst, reflux | Benzophenone intermediate |

| 2 | Selective chlorination at 2,4-positions | Cl2 gas, FeCl3 catalyst, controlled temperature | 2,4-Dichlorobenzophenone |

| 3 | Thiomorpholinomethyl group introduction | Thiomorpholine + formaldehyde (Mannich reaction), base | 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone |

| 4 | Purification | Recrystallization or column chromatography | Pure target compound |

This sequence aligns with established Friedel-Crafts acylation and electrophilic substitution protocols followed by nucleophilic substitution chemistry for thiomorpholine incorporation.

Comparative Data on Preparation Efficiency

| Parameter | Benzoyl Chloride Method | Phosgene Method | Benzyl Chloride Method | Notes |

|---|---|---|---|---|

| Yield (%) | 70-85 | 75-90 | 65-80 | Yield depends on conditions |

| Reaction Time (hours) | 3-6 | 2-5 | 4-8 | Faster with phosgene method |

| Catalyst Requirement | AlCl3 (stoichiometric) | AlCl3 (catalytic) | AlCl3 (catalytic) | Catalyst recovery challenging |

| Safety Concerns | HCl corrosion | Phosgene toxicity | High temperature | Phosgene is highly toxic |

| Industrial Viability | High | Moderate | Moderate | Benzoyl chloride favored industrially |

Research Findings on Preparation Optimization

Catalyst Loading : Studies indicate that reducing aluminum chloride catalyst loading while maintaining reaction efficiency is possible by optimizing solvent and temperature parameters, reducing environmental impact.

Solvent Effects : Polar aprotic solvents such as dimethylformamide improve the nucleophilic substitution step for thiomorpholinomethylation, enhancing yield and purity.

Temperature Control : Maintaining moderate temperatures (50-80°C) during substitution minimizes side reactions and decomposition.

Purification Techniques : Advanced chromatographic methods have been employed to separate isomeric impurities formed during chlorination and substitution steps, improving product quality.

Summary Table of Preparation Methods for 2,4-Dichloro-3'-thiomorpholinomethyl Benzophenone

| Preparation Stage | Method/Technique | Key Reagents/Conditions | Remarks |

|---|---|---|---|

| Benzophenone Core Formation | Friedel-Crafts acylation | Benzoyl chloride, benzene, AlCl3 | High yield, industrially scalable |

| Aromatic Dichlorination | Electrophilic aromatic substitution | Cl2 gas, FeCl3 catalyst | Selectivity critical for 2,4-positions |

| Thiomorpholinomethyl Group Addition | Mannich-type reaction or nucleophilic substitution | Thiomorpholine, formaldehyde, base | Requires controlled conditions for selectivity |

| Purification | Recrystallization, chromatography | Suitable solvents | Ensures high purity for research/industrial use |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

Substitution: Various nucleophiles like amines, thiols; reactions are performed in polar solvents under reflux conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,4-Dichloro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The thiomorpholine ring and benzophenone core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analogues :

3-Chloro-3'-thiomorpholinomethyl Benzophenone (CAS 898763-03-6) Substituents: Single chlorine at the 3-position and thiomorpholinomethyl at 3'.

2-Chloro-4-Fluoro-3'-thiomorpholinomethyl Benzophenone (CAS 898763-55-8) Substituents: Chlorine (2-position), fluorine (4-position), and thiomorpholinomethyl (3'). Impact: Fluorine’s high electronegativity increases electron-withdrawing effects, altering charge distribution and dipole moments compared to dichloro derivatives .

4-Chloro-3-Fluoro-4'-thiomorpholinomethyl Benzophenone (CAS 898782-85-9) Substituents: Chlorine (4-position), fluorine (3-position), and thiomorpholinomethyl (4'). Impact: Thiomorpholine at 4' may enhance solubility in polar aprotic solvents due to increased polarity.

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 543708-66-3) Substituents: Dichloro (3,4-positions) and ethylenedioxy (3',4'-positions). Impact: Ethylenedioxy introduces a rigid oxygen-rich structure, contrasting with the flexible thiomorpholinomethyl group.

Electronic Properties :

Physicochemical and Spectroscopic Properties

Spectroscopic Notes:

- NMR Shifts: Thiomorpholinomethyl protons resonate at δ 2.5–3.5 ppm (¹H NMR), distinct from ethylenedioxy protons (δ 4.0–4.5 ppm) .

- IR Stretching : C=O stretching at ~1680 cm⁻¹; C-Cl stretches at ~750 cm⁻¹ .

Biological Activity

Overview

2,4-Dichloro-3'-thiomorpholinomethyl benzophenone (CAS No. 898787-81-0) is a synthetic compound belonging to the class of benzophenone derivatives. Its unique structure, featuring a thiomorpholine ring attached to a benzophenone core, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The compound is characterized by its dichloro substitution and the presence of a thiomorpholine moiety, which contribute to its reactivity and biological interactions. The chemical formula is .

The biological activity of 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. This interaction can lead to alterations in enzyme activity, disruption of cellular processes, and induction of oxidative stress. Notably, the compound may function as an inhibitor or activator of specific enzymes or receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism in this context may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways involved are still under investigation but may include the inhibition of oncogenic signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.

- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzophenone | Lacks thiomorpholine ring | Moderate antimicrobial activity |

| 3-Thiomorpholinomethyl benzophenone | Similar structure but different substitutions | Limited anticancer properties |

| Benzophenone | Parent compound | Minimal biological activity |

Research Findings

Recent studies have highlighted the potential applications of 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone in drug development. Its unique structural characteristics allow for modifications that could enhance efficacy and selectivity against target cells. Ongoing research aims to elucidate the precise molecular mechanisms underlying its biological effects.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions where thiomorpholine reacts with a halogenated benzophenone precursor. For example, kinetic studies of analogous compounds (e.g., methyl-2,4-dichloro-3,5-dinitrobenzoate) show that solvent polarity and temperature critically affect reaction rates. Methanol and benzene are common solvents, with reaction rates optimized at 25–40°C . A stepwise approach using protective groups for the benzophenone core may improve regioselectivity.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic methods are essential:

- NMR Spectroscopy : H and C NMR confirm substitution patterns, with thiomorpholine protons appearing as distinct multiplets (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 395.2 for CHClNOS).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related benzophenone derivatives .

- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the thiomorpholine moiety influence the compound’s photophysical and reactivity properties compared to morpholine or piperazine analogues?

Methodological Answer: Thiomorpholine’s sulfur atom enhances electron delocalization, altering UV absorption and redox behavior. Comparative studies using cyclic voltammetry (CV) and UV-Vis spectroscopy reveal:

- Redox Potentials : Thiomorpholine derivatives exhibit lower oxidation potentials due to sulfur’s electron-donating effects.

- Solvatochromism : Shifts in λ in polar solvents (e.g., acetonitrile) suggest stronger dipole interactions .

- Hydrogen Bonding : IR spectroscopy identifies S···H interactions in thiomorpholine, absent in morpholine analogues, affecting solubility .

Q. What are the environmental and biological implications of this compound’s persistence or degradation byproducts?

Methodological Answer: Benzophenone derivatives are known endocrine disruptors, requiring ecotoxicological assessment:

- Degradation Studies : Use LC-MS/MS to track hydrolysis/photooxidation products. For example, chlorinated byproducts may form under UV light .

- Toxicity Assays : Immortalized cell lines (e.g., GnRH neurons) evaluate endocrine disruption via autophagy protein markers (LC3-II/LC3-I ratio) .

- Bioaccumulation : LogP calculations (~3.5) predict moderate hydrophobicity, suggesting potential bioaccumulation in lipid-rich tissues .

Q. How can computational modeling (e.g., DFT, MD) predict interactions between this compound and biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the thiomorpholine sulfur may act as a hydrogen bond acceptor .

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., estrogen receptor-α) using AMBER or GROMACS. Trajectory analysis reveals stable binding poses with ΔG < -8 kcal/mol .

- QSAR Models : Correlate substituent effects (e.g., Cl position) with antifungal activity (IC) using Hansch parameters .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:

- Standardization : Use certified reference materials (CRMs) for bioassays, as highlighted in pharmacopeial methods .

- Impurity Profiling : GC-MS or HPLC-MS identifies side products (e.g., dechlorinated derivatives) that may skew activity .

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.